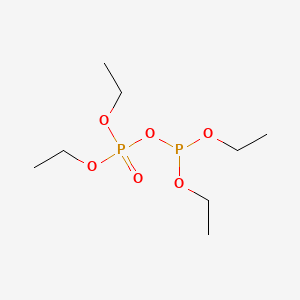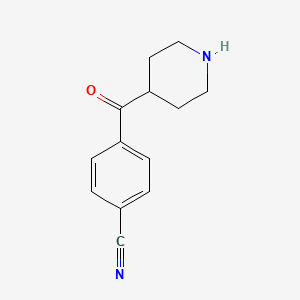
4-(Piperidine-4-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidine-4-carbonyl)benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidine-4-carbonyl)benzonitrile typically involves the reaction of piperidine with benzonitrile under specific conditions. One common method includes the use of a nickel catalyst to facilitate the reaction, which provides a regioselective and mild method for the preparation of the compound . Another approach involves the use of primary amines with diols catalyzed by a Cp*Ir complex, which yields cyclic amines in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidine-4-carbonyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions, and various catalysts such as nickel and Cp*Ir complexes for cyclization and amination reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines .
Scientific Research Applications
4-(Piperidine-4-carbonyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Piperidine-4-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may act on nitric oxide synthase, influencing the production of nitric oxide in biological systems . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Piperidine-4-carbonyl)benzonitrile include:
- 4-(Piperidine-1-sulfonyl)benzonitrile
- 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications, such as its potential selectivity in biological systems and its ability to form stable complexes with various reagents .
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(piperidine-4-carbonyl)benzonitrile |
InChI |
InChI=1S/C13H14N2O/c14-9-10-1-3-11(4-2-10)13(16)12-5-7-15-8-6-12/h1-4,12,15H,5-8H2 |
InChI Key |
CKWVGBRMTUSCPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
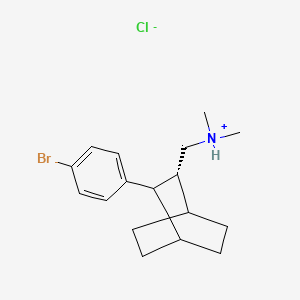

![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
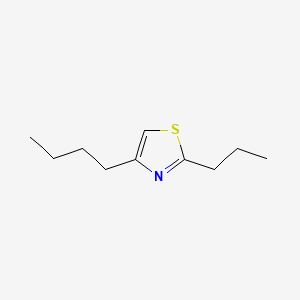
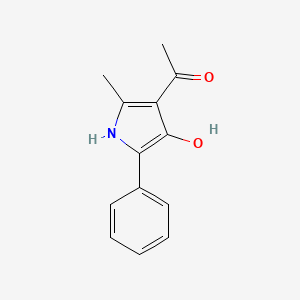
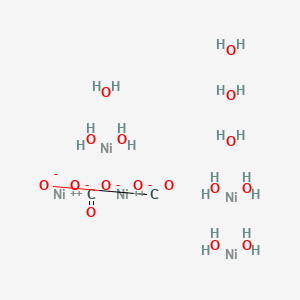


![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
